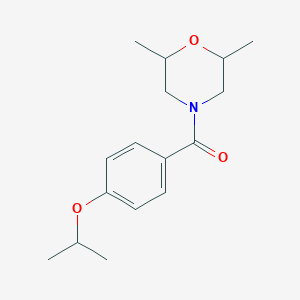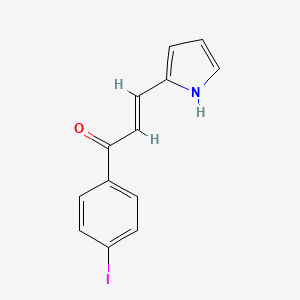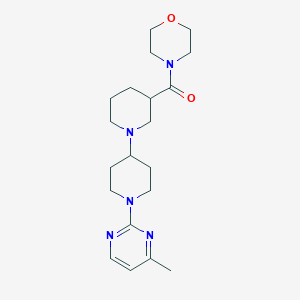
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is a key enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various diseases such as asthma, arthritis, and cancer.
Wirkmechanismus
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors act by inhibiting the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of various diseases. Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors specifically target the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme and prevent the translocation of arachidonic acid to 5-LO, thereby inhibiting the biosynthesis of leukotrienes.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory effects by reducing the production of leukotrienes, which are potent mediators of inflammation. They have also been shown to have anti-proliferative and anti-metastatic effects in preclinical studies of cancer. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been found to be well-tolerated in animal studies, with no significant side effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages for lab experiments, including their potency, specificity, and selectivity for the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme. They are also relatively easy to synthesize and can be obtained in large quantities. However, 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have some limitations for lab experiments, including their poor solubility in aqueous solutions and their potential for non-specific binding to other proteins.
Zukünftige Richtungen
There are several future directions for the development of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One direction is the optimization of the pharmacokinetic properties of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, such as their solubility and bioavailability. Another direction is the investigation of the potential use of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in combination therapy with other drugs for the treatment of various diseases. Additionally, the development of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors with improved selectivity and potency for the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme is an area of active research. Finally, the investigation of the potential use of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors as imaging agents for the detection of inflammation in vivo is also an area of interest.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the use of various chemical reactions such as condensation, cyclization, and oxidation. The most commonly used synthesis method involves the condensation of 4-fluoroaniline with 3-methyl-2-pyridinecarboxylic acid, followed by cyclization with ethyl chloroformate to form the pyrrolidine ring. The resulting compound is then oxidized to form the oxo group, and the carboxamide is added to the pyrrolidine ring to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases such as asthma, arthritis, and cancer. They have been shown to have anti-inflammatory, anti-proliferative, and anti-metastatic effects in preclinical studies. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have also been investigated for their potential use in combination therapy with other drugs such as corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-11-3-2-8-19-16(11)20-17(23)12-9-15(22)21(10-12)14-6-4-13(18)5-7-14/h2-8,12H,9-10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCZHCCCUCWOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5402210.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5402258.png)
![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402260.png)

![1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5402277.png)


![1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5402298.png)